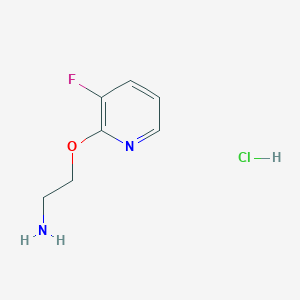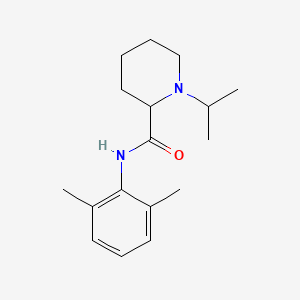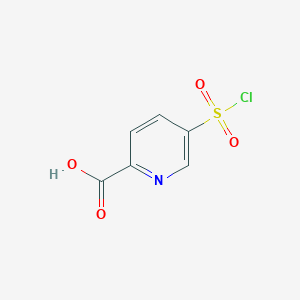
Thiobenzamide-2,3,4,5,6-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiobenzamide-2,3,4,5,6-d5 is a deuterated form of thiobenzamide, where the hydrogen atoms on the benzene ring are replaced with deuterium. This compound is often used as a stable isotope reagent in various chemical and biochemical applications. Its molecular formula is C7H2D5NS, and it has a molecular weight of 142.23 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiobenzamide-2,3,4,5,6-d5 typically involves the deuteration of thiobenzamide. One common method is the reaction of thiobenzamide with deuterated reagents under controlled conditions to replace the hydrogen atoms with deuterium. This process can be carried out using deuterated solvents and catalysts to ensure high levels of deuterium incorporation.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and techniques to handle deuterated compounds. The production is carried out under strict quality control to ensure the consistency and reliability of the final product.
化学反应分析
Types of Reactions
Thiobenzamide-2,3,4,5,6-d5 undergoes various chemical reactions, including:
Oxidation: Thiobenzamide can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiobenzamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiobenzamides. These products are often used as intermediates in the synthesis of more complex molecules.
科学研究应用
Thiobenzamide-2,3,4,5,6-d5 has a wide range of applications in scientific research:
作用机制
The mechanism of action of thiobenzamide-2,3,4,5,6-d5 involves its interaction with specific molecular targets and pathways. In biological systems, thiobenzamide can be metabolized to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The deuterium atoms in this compound can influence the rate of these metabolic reactions, providing insights into the reaction mechanisms and pathways involved .
相似化合物的比较
Similar Compounds
Thiobenzamide: The non-deuterated form of thiobenzamide, used in similar applications but without the benefits of deuterium labeling.
N,N,2,4,6-pentamethyl-thiobenzamide: A sterically hindered thiobenzamide derivative with unique structural and chemical properties.
Uniqueness
Thiobenzamide-2,3,4,5,6-d5 is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms allows for more precise tracking of the compound in biochemical pathways and offers insights into reaction mechanisms that are not possible with non-deuterated compounds.
属性
分子式 |
C7H7NS |
|---|---|
分子量 |
142.24 g/mol |
IUPAC 名称 |
2,3,4,5,6-pentadeuteriobenzenecarbothioamide |
InChI |
InChI=1S/C7H7NS/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)/i1D,2D,3D,4D,5D |
InChI 键 |
QIOZLISABUUKJY-RALIUCGRSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=S)N)[2H])[2H] |
规范 SMILES |
C1=CC=C(C=C1)C(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl N-[1-(hydrazinecarbonyl)-3-methylbutyl]carbamate](/img/structure/B12315202.png)




![Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-](/img/structure/B12315243.png)


![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12315256.png)
![tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate](/img/structure/B12315263.png)


